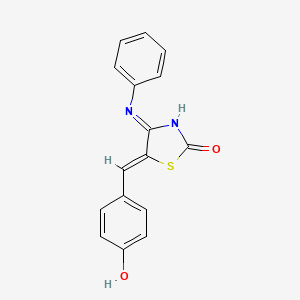

(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one

Description

Properties

IUPAC Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-phenylimino-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-13-8-6-11(7-9-13)10-14-15(18-16(20)21-14)17-12-4-2-1-3-5-12/h1-10,19H,(H,17,18,20)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXRJTTYHNJAHR-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=CC=C(C=C3)O)SC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=C2/C(=C/C3=CC=C(C=C3)O)/SC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an appropriate α-haloketone to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds generally involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The imine group can be reduced to form an amine.

Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions typically involve acidic or basic catalysts.

Major Products

Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.

Reduction: Formation of 4-(phenylamino)thiazolidin-2-one.

Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

- Synthesis : The target compound’s synthesis likely follows methods similar to and , where acetic acid and sodium acetate mediate condensation. High yields (e.g., 100% for 7a ) suggest robust protocols for such derivatives.

- Thermal Stability : Analogues with nitro (7k) or chloro (7l) substituents exhibit melting points >300°C , indicating superior thermal stability compared to the target compound (data unavailable).

Key Observations :

- Potency: Compound 3e (IC₅₀ = 0.028 µM) demonstrates that the 4-hydroxybenzylidene group enhances DYRK1A inhibition, likely through hydrogen bonding . The target compound shares this moiety but replaces the thioxo group with phenylimino, which may alter binding kinetics.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 7k ) reduce solubility and may hinder bioavailability, whereas electron-donating groups (e.g., methoxy in 7j ) improve interaction with hydrophobic kinase pockets.

Physicochemical and Pharmacokinetic Considerations

- Hydrogen Bonding : The 4-hydroxy group in the target compound and 3e facilitates interactions with kinase active sites, as seen in DYRK1A inhibition .

Biological Activity

(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring structure with specific substitutions that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 221.23 g/mol. The presence of the hydroxybenzylidene and phenylimino groups is crucial for its interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazolidine derivatives, including this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, a study on related thiazolidine derivatives demonstrated significant cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and CACO-2 (colon cancer) when treated with micromolar concentrations of the compound .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Induction of apoptosis, ROS modulation |

| CACO-2 | 30 | Cell cycle arrest, inhibition of proliferation |

Antioxidant Properties

The antioxidant capacity of this compound has also been explored. The compound has been shown to reduce reactive oxygen species (ROS) levels in treated cells, suggesting a protective effect against oxidative stress . This property may contribute to its anticancer effects by mitigating oxidative damage to cellular components.

Anti-inflammatory Effects

Thiazolidine derivatives have been studied for their anti-inflammatory properties. In vitro assays indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, the compound has been reported to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation .

Table 2: Anti-inflammatory Activity

| Assay | Result |

|---|---|

| COX-2 Inhibition | IC50 = 15 µM |

| TNF-α Inhibition | Significant reduction |

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial strains. Results indicate potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 3: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Comparison with Ampicillin |

|---|---|---|

| Staphylococcus aureus | 32 | Similar |

| Escherichia coli | 16 | Superior |

Case Studies

- Case Study on Anticancer Mechanisms : A recent study focused on the mechanism of action of related thiazolidine compounds demonstrated their ability to activate caspase pathways leading to apoptosis in cancer cells. The study highlighted the role of ROS in mediating these effects .

- Clinical Relevance : Research into the structure-activity relationship (SAR) of thiazolidine derivatives suggests that modifications to the phenylimino group significantly enhance anticancer potency. This finding underscores the importance of chemical structure in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.